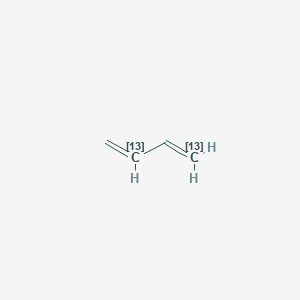

(1,3-13C2)buta-1,3-diene

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(1,3-13C2)buta-1,3-diene: is a labeled isotopologue of buta-1,3-diene, where two carbon atoms at positions 1 and 3 are replaced with the carbon-13 isotope. This compound is a colorless gas that is easily condensed to a liquid and is important industrially as a precursor to synthetic rubber .

Métodos De Preparación

Synthetic Routes and Reaction Conditions:

Visible-Light Photocatalysis: Another method employs alkylbenzenes as precursors for the one-pot preparation of buta-1,3-dienes under 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) visible-light photocatalysis.

Industrial Production Methods: Industrial production of buta-1,3-diene typically involves the dehydrogenation of n-butane or n-butene in the presence of a catalyst. This process is conducted at high temperatures and often involves the use of steam to drive the reaction forward .

Análisis De Reacciones Químicas

Types of Reactions:

Hydrogenation: Buta-1,3-diene can be catalytically hydrogenated to a mixture of butenes and butane.

Diels-Alder Reactions: It undergoes Diels-Alder reactions with various dienophiles to form cyclohexene derivatives.

Carbonylation: The compound can undergo carbonylation reactions to form high-value chemicals such as hexanedial, adipic acid, and dimethyl adipate.

Common Reagents and Conditions:

Hydrogenation: Catalysts such as carbonylhydridotris(triphenylphosphine)iridium(I) are used.

Diels-Alder Reactions: Typically conducted with dienophiles under thermal or catalytic conditions.

Carbonylation: Often involves the use of rhodium or palladium catalysts under syngas (CO/H2) conditions.

Major Products:

Hydrogenation: Butenes and butane.

Diels-Alder Reactions: Cyclohexene derivatives.

Carbonylation: Hexanedial, adipic acid, and dimethyl adipate.

Aplicaciones Científicas De Investigación

Chemistry:

Isotopic Labeling: Used in studies involving isotopic labeling to trace reaction pathways and mechanisms.

Biology:

Vibrational Analysis: Utilized in vibrational analysis to study the effects of isotopic substitution on molecular vibrations.

Medicine:

Drug Development: The 1,3-diene motif is found in many drug candidates with relevant biological activities.

Industry:

Synthetic Rubber Production: A key precursor in the production of synthetic rubber.

Mecanismo De Acción

The mechanism of action of (1,3-13C2)buta-1,3-diene involves its participation in various chemical reactions due to its conjugated diene structure. The compound can undergo addition reactions, where the double bonds react with electrophiles or nucleophiles. In hydrogenation reactions, the double bonds are reduced to single bonds, forming butenes or butane . In Diels-Alder reactions, the compound acts as a diene, reacting with dienophiles to form cyclohexene derivatives .

Comparación Con Compuestos Similares

Isoprene: Another conjugated diene used in the production of synthetic rubber.

Chloroprene: Used in the production of neoprene rubber.

1,2-Butadiene: An isomer of buta-1,3-diene with a cumulated diene structure.

Uniqueness:

Propiedades

Número CAS |

1173023-33-0 |

|---|---|

Fórmula molecular |

C4H6 |

Peso molecular |

56.08 g/mol |

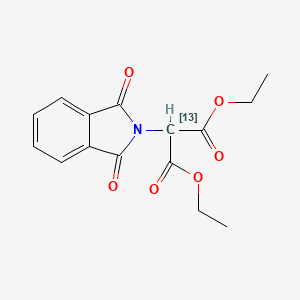

Nombre IUPAC |

(1,3-13C2)buta-1,3-diene |

InChI |

InChI=1S/C4H6/c1-3-4-2/h3-4H,1-2H2/i1+1,4+1 |

Clave InChI |

KAKZBPTYRLMSJV-VFZPYAPFSA-N |

SMILES isomérico |

C=[13CH]C=[13CH2] |

SMILES canónico |

C=CC=C |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(2,4-Dioxo-3-propyl-1,5-dioxaspiro[5.5]-undecan-3-yl)-2,3,5,6-tetrafluorobenzonitrile](/img/structure/B12061208.png)

![2,2,2',2'-tetramethylspiro[1,3-dioxolane-4,6'-5,6a-dihydro-3aH-furo[2,3-d][1,3]dioxole]](/img/structure/B12061290.png)

![[3-[2,2-bis[[3-[3-hydroxy-2-(hydroxymethyl)-2-methylpropanoyl]oxy-2-[[3-hydroxy-2-(hydroxymethyl)-2-methylpropanoyl]oxymethyl]-2-methylpropanoyl]oxymethyl]butoxy]-2-[[3-hydroxy-2-(hydroxymethyl)-2-methylpropanoyl]oxymethyl]-2-methyl-3-oxopropyl] 3-hydroxy-2-(hydroxymethyl)-2-methylpropanoate](/img/structure/B12061294.png)